molecular formula C9H10ClN3O2 B13198733 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde

Cat. No.: B13198733
M. Wt: 227.65 g/mol
InChI Key: RKPQKQMQYCGJDK-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde is a high-purity chemical building block offered for research applications. This compound, with the CAS number 1861114-67-1 and a molecular formula of C 9 H 10 ClN 3 O 2 , has a molecular weight of 227.65 g/mol . Its structure features a pyrimidine ring core substituted with a chloro group, a 3-hydroxyazetidine moiety, a methyl group, and a carbaldehyde functional group, making it a versatile intermediate for synthetic organic and medicinal chemistry research . The reactive chloro and aldehyde groups present in its structure make it a valuable precursor for constructing more complex molecules, particularly through nucleophilic substitution and condensation reactions. Researchers can utilize this compound in the synthesis of novel chemical libraries for drug discovery, with potential applications in developing small molecule inhibitors or probes. The 3-hydroxyazetidine substituent is of significant interest as it is a saturated heterocycle often used in contemporary drug design to improve physicochemical properties and pharmacokinetic profiles of lead compounds. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures in accordance with laboratory safety standards should always be followed.

Properties

Molecular Formula

C9H10ClN3O2

Molecular Weight

227.65 g/mol

IUPAC Name

4-chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H10ClN3O2/c1-5-11-8(10)7(4-14)9(12-5)13-2-6(15)3-13/h4,6,15H,2-3H2,1H3

InChI Key

RKPQKQMQYCGJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C=O)N2CC(C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-6-Hydroxypyrimidine Derivatives

The preparation of the pyrimidine scaffold, particularly 4-chloro-6-hydroxypyrimidine derivatives, is a critical early step. According to patent US6562970B1, 4-chloro-6-hydroxypyrimidine can be synthesized efficiently from 4-chloro-6-methoxypyrimidine via hydrolysis using dry hydrogen halide gases such as hydrogen chloride under controlled temperature and solvent conditions. The reaction can be conducted batchwise or continuously, with solvents like xylene, dimethylformamide, or acetonitrile facilitating the reaction and product isolation.

  • Reaction conditions :

    • Temperature range: 80–150 °C (depending on solvent)
    • Pressure: Atmospheric to 3 bar preferred
    • Reaction time: 1.5 to 5.5 hours
    • Solvents: Xylene, dimethylformamide, acetonitrile, or o-dichlorobenzene
    • Hydrogen chloride gas is passed into the solution of 4-chloro-6-methoxypyrimidine
  • Yields and purity :

    • Yields range from 87% to over 99% depending on solvent and conditions.
    • The methyl group is eliminated as methyl chloride gas, simplifying purification.
    • Product isolation via filtration or vacuum distillation is effective.

This step is foundational for introducing the chloro and hydroxy substituents on the pyrimidine ring, which are essential for further functionalization.

Summary of Preparation Steps and Reaction Conditions

Step Starting Material Reagents/Conditions Product/Outcome Yield (%) Notes
Hydrolysis of 4-chloro-6-methoxypyrimidine 4-chloro-6-methoxypyrimidine Dry HCl gas, solvent (xylene, DMF), 80–150 °C, 1.5–5.5 h 4-chloro-6-hydroxypyrimidine 87–99 Methyl group eliminated as methyl chloride gas; product precipitates for easy isolation
Nucleophilic substitution with 3-hydroxyazetidine 4-chloro-6-hydroxypyrimidine or 4,6-dichloropyrimidine Azetidine derivative, base, DMF or acetonitrile, RT to moderate heat 4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine Not explicitly reported Typical nucleophilic aromatic substitution reaction
Introduction of 2-methyl group Methylated pyrimidine precursors or methylation step Methyl halide, base or condensation 2-methylpyrimidine derivatives Variable Usually early step or from starting materials
Formylation at 5-position 2-methylpyrimidine derivative Vilsmeier-Haack reagent (POCl3/DMF), 0–50 °C 5-carbaldehyde substituted pyrimidine High Regioselective introduction of aldehyde group

Additional Considerations and Process Optimization

  • Reaction scalability and continuous processing : The hydrolysis and substitution steps can be adapted for batch, semicontinuous, or continuous flow processes, allowing for industrial-scale synthesis with improved yields and reduced waste.

  • Purification : The elimination of volatile by-products (e.g., methyl chloride) and precipitation of products facilitate purification without extensive chromatographic steps.

  • Environmental and safety aspects : Use of gaseous hydrogen chloride and phosphorus oxychloride requires appropriate handling and containment measures.

  • Alternative synthetic routes : While direct methods are preferred, some patents suggest multi-step syntheses involving intermediate pyrimidine derivatives and cyclization reactions to improve overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde, highlighting their substituents, similarity scores, and distinguishing features:

CAS No. Compound Name Similarity Score Key Structural Differences
770-31-0 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 0.67 Amino group at position 4; methylthio at position 2; lacks hydroxyazetidine and methyl.
1268522-00-4 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde 0.66 Amino group at position 4; methylthio at position 2; methyl at position 6; no azetidine.
57564-94-0 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine 0.69 Pyrrolo-fused ring system; methylthio at position 2; lacks carbaldehyde and hydroxyazetidine.
1013916-37-4 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one 0.67 Pyrido-fused ring; cyclopentyl substituent; ketone at position 7; no aldehyde or azetidine.

Key Observations :

  • Substituent Effects: The presence of a 3-hydroxyazetidine group in the target compound distinguishes it from analogs with simpler amino or methylthio substituents.
  • Ring Systems : Fused-ring analogs (e.g., pyrrolo- or pyrido-pyrimidines) exhibit altered electronic properties and steric profiles, which may affect binding affinity in biological targets .
  • Functional Groups : The carbaldehyde at position 5 in the target compound offers a reactive site for further derivatization (e.g., condensation reactions), unlike ketone or methylthio groups in analogs .

Biological Activity

4-Chloro-6-(3-hydroxyazetidin-1-yl)-2-methylpyrimidine-5-carbaldehyde (CAS No. 1861114-67-1) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₉H₁₀ClN₃O₂
  • Molecular Weight : 227.65 g/mol
  • CAS Number : 1861114-67-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, influencing cellular processes such as proliferation, apoptosis, and metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical signaling pathways, leading to altered gene expression.
  • Nucleic Acid Interaction : It can bind to DNA and RNA, potentially affecting transcription and replication processes.
  • Cell Signaling Modulation : By modulating cell signaling pathways, it can influence cell growth and survival.

Biological Activity

Research indicates that this compound demonstrates significant biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of leukemia cells, suggesting potential applications in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary findings indicate that it may possess moderate antibacterial effects, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of leukemia cell proliferation with IC50 values in the low micromolar range.
Study 2Showed moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Study 3Investigated the compound's effect on apoptosis in cancer cells, revealing activation of caspase pathways indicative of programmed cell death.

Safety and Toxicity

While initial studies highlight the promising biological activities of this compound, safety assessments are crucial. Toxicity studies indicate that at higher doses, the compound may exhibit hepatotoxicity and nephrotoxicity in animal models. Therefore, dose optimization is essential for therapeutic applications.

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